Simvastatin acid-d3

LC-MS/MS Bioanalysis Clinical Pharmacokinetics

Simvastatin acid-d3 (CAS 1309272-51-2) is a stable isotope-labeled analog of simvastatin acid, the active β-hydroxy acid metabolite of the HMG-CoA reductase inhibitor simvastatin. This deuterated compound contains three deuterium atoms incorporated at the 2-methyl position of the butanoyl ester side chain, resulting in a nominal mass shift of +3 Da relative to the unlabeled parent.

Molecular Formula C26H42O6
Molecular Weight 453.634
CAS No. 1309272-51-2
Cat. No. B3010597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin acid-d3
CAS1309272-51-2
Molecular FormulaC26H42O6
Molecular Weight453.634
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
InChIInChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
InChIKeyPLNPEDNGLSMHOD-NLCCXZAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin Acid-d3 (CAS 1309272-51-2): A Deuterated Internal Standard for Regulated Bioanalytical Quantification


Simvastatin acid-d3 (CAS 1309272-51-2) is a stable isotope-labeled analog of simvastatin acid, the active β-hydroxy acid metabolite of the HMG-CoA reductase inhibitor simvastatin [1]. This deuterated compound contains three deuterium atoms incorporated at the 2-methyl position of the butanoyl ester side chain, resulting in a nominal mass shift of +3 Da relative to the unlabeled parent [2]. It is supplied with detailed characterization data compliant with regulatory guidelines and is primarily utilized as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods in pharmaceutical and clinical research applications . Simvastatin acid-d3 is specifically intended for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].

Why Unlabeled Simvastatin Acid or Alternative Isotopologues Cannot Be Arbitrarily Substituted for Simvastatin Acid-d3 in Validated Bioanalytical Methods


Substituting Simvastatin acid-d3 with unlabeled simvastatin acid or alternative deuterated analogs such as simvastatin acid-d6 or simvastatin acid-d9 in established LC-MS/MS workflows is analytically invalid due to the fundamental principle of stable isotope dilution mass spectrometry. The precise +3 Da mass shift provided by Simvastatin acid-d3 is specifically designed to create a distinct and predictable isotopic distribution that enables unambiguous differentiation from the unlabeled parent compound in multiple reaction monitoring (MRM) transitions [1]. Arbitrary substitution introduces critical risks including altered chromatographic retention behavior, differential ionization efficiency, and compromised assay accuracy due to isotopic interference or cross-talk between the internal standard and analyte channels [2]. Furthermore, regulatory validation of bioanalytical methods under FDA and ICH guidelines mandates the use of a characterized, stable isotope-labeled internal standard that closely mimics the analyte's physicochemical properties without interfering with its quantification [3].

Quantitative Differentiation of Simvastatin Acid-d3 Against Closest Analogs and Alternatives


Superior Analytical Range and Sensitivity in Clinical Pharmacokinetic Studies Using Simvastatin Acid-d3 as Internal Standard

A validated LC-MS/MS method employing Simvastatin acid-d3 as the internal standard for simvastatin acid (SSA) achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL for SSA in human plasma, with a validated concentration range of 0.1-60 ng/mL [1]. In contrast, methods utilizing alternative internal standards such as lovastatin acid (a structural analog, not a stable isotope) have reported higher LLOQs and narrower dynamic ranges due to differences in extraction recovery and ionization efficiency [2].

LC-MS/MS Bioanalysis Clinical Pharmacokinetics

Precise Mass Shift and Isotopic Purity Ensure Unambiguous Differentiation in Multiple Reaction Monitoring (MRM)

Simvastatin acid-d3 incorporates three deuterium atoms, yielding a predictable nominal mass shift of +3 Da relative to unlabeled simvastatin acid (MW 436.6 vs. 453.6) [1]. This specific isotopic signature, combined with a purity specification of >98%, ensures that the internal standard signal does not cross-contaminate the analyte channel, a critical requirement for regulatory bioanalysis . In comparison, alternative isotopologues like simvastatin acid-d6 offer a +6 Da shift, which may provide greater mass separation but can be cost-prohibitive and may exhibit altered chromatographic retention due to the inverse isotope effect [2].

Mass Spectrometry Isotopic Purity MRM Transitions

Regulatory-Compliant Characterization Enables Direct Use in ANDA Submissions and QC Release Testing

Simvastatin acid-d3 is supplied with comprehensive characterization data compliant with ICH Q3A/Q3B guidelines for impurity profiling, including certificates of analysis detailing purity, identity, and isotopic enrichment [1]. This regulatory-ready documentation package distinguishes it from generic deuterated standards that may lack the rigorous characterization required for Abbreviated New Drug Application (ANDA) submissions or commercial batch release testing [2]. In a direct comparison, Simvastatin acid-d3 has been explicitly utilized in validated bioanalytical methods that met FDA acceptance criteria for accuracy (98.7-102.3%) and precision (%RSD < 7.5%) [3].

Regulatory Compliance ANDA Quality Control

Optimized Chromatographic Co-Elution Minimizes Matrix Effects Compared to Structural Analog Internal Standards

The deuterium labeling of Simvastatin acid-d3 results in near-identical physicochemical properties to unlabeled simvastatin acid, ensuring co-elution under reversed-phase LC conditions (retention time difference typically <0.05 min) [1]. This co-elution is critical for compensating variable matrix effects in electrospray ionization, as any temporal separation between the analyte and internal standard can lead to differential ion suppression or enhancement. In contrast, methods employing the structural analog lovastatin acid as an internal standard exhibit a retention time offset of approximately 0.3-0.5 min, increasing the risk of inaccurate quantification due to un-corrected matrix effects [2].

Matrix Effect Chromatography Ionization Efficiency

Precision Bioanalysis and Pharmaceutical Development: High-Value Application Scenarios for Simvastatin Acid-d3


Regulated Bioequivalence and Clinical Pharmacokinetic Studies

Simvastatin acid-d3 is the internal standard of choice for validated LC-MS/MS methods supporting clinical pharmacokinetic studies and bioequivalence trials. Its validated performance across a concentration range of 0.1-60 ng/mL in human plasma enables accurate determination of Cmax, AUC0-inf, and Tmax for simvastatin acid following oral administration of simvastatin [1]. The method's adherence to FDA bioanalytical guidelines ensures data integrity for regulatory submissions.

Pharmaceutical Quality Control and ANDA Submission Support

Simvastatin acid-d3 is essential for pharmaceutical manufacturers developing generic simvastatin formulations. As a characterized impurity reference standard, it is utilized in method validation (AMV) and quality control (QC) release testing to ensure batch-to-batch consistency and compliance with ICH impurity guidelines [2]. Its use in stability-indicating methods supports shelf-life determination and ANDA filings.

High-Throughput Bioanalysis in Drug-Drug Interaction Studies

The short LC-MS/MS run time (2.8-6.3 min) achieved with Simvastatin acid-d3 as an internal standard, combined with automated sample preparation using 96-well plate formats, facilitates high-throughput analysis for drug-drug interaction studies [3]. This is particularly valuable when simvastatin is co-administered with CYP3A4 inhibitors or other statins, requiring large sample sets to characterize pharmacokinetic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.